molecular formula C17H22N4S2 B3958446 (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B3958446
M. Wt: 346.5 g/mol
InChI Key: XYQIHLDLNHFALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Spirocyclic Formation: The spirocyclic structure can be formed by a reaction between a suitable diamine and a ketone or aldehyde, followed by cyclization.

    Thione Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could play a key role in binding to biological targets, while the spirocyclic structure might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-one: Similar structure but with a ketone group instead of a thione.

    (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-ol: Similar structure but with a hydroxyl group instead of a thione.

Uniqueness

The uniqueness of (5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione lies in its specific combination of functional groups and spirocyclic structure. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S2/c1-11-8-16(2,3)10-17(9-11)19-14(22)21(20-17)15-18-12-6-4-5-7-13(12)23-15/h4-7,11,20H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQIHLDLNHFALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)NC(=S)N(N2)C3=NC4=CC=CC=C4S3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 2
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 3
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 4
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 5
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 6
(5R,9R)-2-(1,3-benzothiazol-2-yl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

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